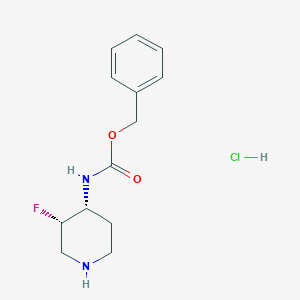

Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride

Description

Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride (CAS: 1034057-93-6) is a fluorinated piperidine derivative featuring a benzyl carbamate group and a hydrochloride salt. Its molecular formula is inferred as C₁₃H₁₇ClFN₂O₂ (molecular weight ≈ 288.75 g/mol) based on structural analogs . The compound’s stereochemistry at the 3S and 4R positions distinguishes it from other isomers. Notably, it has been discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application .

Properties

IUPAC Name |

benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCOORKLTLUZCC-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring with a fluorine atom substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

- Molecular Formula : C14H19FN2O2

- Molecular Weight : 266.32 g/mol

- CAS Number : 2306253-43-8

- Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar piperidine structures have been studied for their roles as inhibitors in signaling pathways relevant to cancer and neurological disorders.

Potential Biological Activities:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in disease pathways.

- Receptor Modulation : It could potentially modulate receptors associated with neurotransmission and other physiological processes.

Binding Affinity Studies

Studies have employed various techniques to assess the binding affinity of this compound to its biological targets. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance (SPR) are commonly utilized to determine the interaction strength and specificity of the compound.

Case Studies

- Neurological Disorders : In vitro studies have indicated that similar piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression.

- Cancer Research : Preliminary data suggest that this compound may inhibit cancer cell proliferation in certain models, though further studies are needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds highlights its unique structural features and potential advantages:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl(cis-4-fluoropyrrolidin-3-yl)carbamate | CHFNO | Pyrrolidine instead of piperidine; different stereochemistry |

| tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | CHNO | Hydroxymethyl substitution; larger tert-butyl group |

| Benzyl(3-fluoropiperidin-4-yl)carbamate | CHFNO | Lacks stereochemical specificity at 3-position |

The distinct stereochemistry and fluorinated structure of this compound may confer unique biological activities compared to these analogs, making it a candidate for further pharmacological exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related compounds is provided below, focusing on stereochemistry, substituent effects, and physicochemical properties.

Stereoisomeric Comparisons

- Key Differences: The (3S,4R) and (3S,4S) diastereomers (rows 1 and 2) share identical molecular formulas but differ in spatial arrangement, which may significantly alter solubility, metabolic stability, and receptor binding . The racemic compound (row 3) lacks the carbamate group and hydrochloride salt, resulting in a lower molecular weight (252.28 vs.

Substituent and Functional Group Variations

- Key Differences: Ring Size: The pyrrolidine analog (row 1) has a 5-membered ring, conferring greater rigidity compared to the 6-membered piperidine in the target compound . Substituent Effects: Fluorine (electron-withdrawing) in the target compound may enhance metabolic stability compared to the methyl group (electron-donating) in row 2 .

Physicochemical and Commercial Considerations

- Molecular Weight: The target compound (≈288.75 g/mol) is heavier than non-fluorinated analogs (e.g., 252.28 g/mol in row 3 of Table 1), likely due to fluorine and hydrochloride .

- Availability : Discontinuation of the target compound contrasts with the commercial availability of its 4-methylpiperidine analog (95% purity), suggesting superior synthetic feasibility or demand for the latter .

Research Findings and Implications

- Stereochemistry : The (3S,4R) configuration in the target compound may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to its (3S,4S) diastereomer .

- Fluorine Substitution: Fluorine’s electronegativity could improve metabolic stability and binding affinity relative to non-fluorinated analogs (e.g., hydroxymethyl or methyl substituents) .

Q & A

Q. What are the key synthetic pathways for Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Step 1: Formation of the fluorinated piperidine core via nucleophilic fluorination or ring-closing reactions.

- Step 2: Carbamate group introduction using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane or THF).

- Step 3: Hydrochloride salt formation for improved aqueous solubility. Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products. Continuous flow reactors may enhance reproducibility for lab-scale synthesis .

Q. How is the stereochemical configuration (3S,4R) verified, and what analytical techniques are critical for structural validation?

- X-ray crystallography (via SHELX software) confirms absolute stereochemistry .

- Chiral HPLC or NMR spectroscopy (e.g., NOESY) validates enantiomeric purity and spatial arrangement of substituents .

- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility: Enhanced in aqueous buffers (pH 4–6) due to the hydrochloride salt. Lipophilicity is influenced by the benzyl group, making it soluble in DMSO for in vitro assays .

- Stability: Susceptible to hydrolysis of the carbamate group under strongly acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) is recommended .

Advanced Research Questions

Q. How does the 3-fluorine substituent impact binding affinity to neurological targets compared to non-fluorinated analogs?

Fluorine’s electronegativity and small atomic radius enhance:

- Hydrogen-bond interactions with active-site residues (e.g., in acetylcholine esterase).

- Metabolic stability by resisting cytochrome P450-mediated oxidation. Comparative studies using radioligand binding assays show ≥2-fold higher affinity for fluorinated vs. non-fluorinated analogs at muscarinic receptors .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., variable IC50 values across studies)?

- Purity verification: Re-analyze batches via HPLC (>98% purity) to rule out impurities .

- Assay conditions: Standardize buffer pH, ion strength, and temperature to reduce variability .

- Control experiments: Use enantiomerically pure stereoisomers to isolate stereochemical effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., kinases, GPCRs).

- QSAR models correlate structural features (e.g., fluorine position, benzyl substituents) with ADMET properties .

- MD simulations assess conformational stability in lipid bilayers for blood-brain barrier penetration predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?

- Catalyst selection: Chiral catalysts (e.g., BINAP-metal complexes) improve stereoselectivity in fluorination steps .

- Process monitoring: In-line FTIR or Raman spectroscopy detects intermediates to optimize reaction kinetics .

- Crystallization protocols: Use chiral resolving agents (e.g., tartaric acid derivatives) for final purification .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for powder handling .

- Waste disposal: Incinerate via certified hazardous waste facilities to prevent environmental release .

Q. How do structural analogs (e.g., pyrrolidine vs. piperidine derivatives) differ in biological activity?

| Compound | Core Structure | Key Activity |

|---|---|---|

| Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate | Piperidine | High CNS penetration due to lipophilicity |

| Benzyl (3-fluoropyrrolidin-3-yl)carbamate | Pyrrolidine | Reduced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.